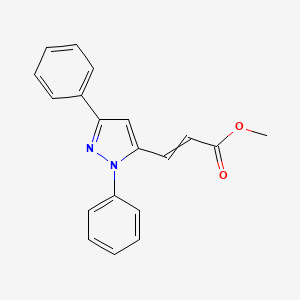
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group and a conjugated double bond, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antimicrobial properties against multi-resistant bacteria and fungi.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and participate in proton transfer processes also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A related compound with similar structural features but lacking the methyl ester group.
3-Methyl-1H-pyrazol-5-ol: Another pyrazole derivative with a hydroxyl group instead of the ester group.
Uniqueness
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is unique due to its conjugated double bond and methyl ester group, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
CAS No. |
87995-91-3 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methyl 3-(2,5-diphenylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)13-12-17-14-18(15-8-4-2-5-9-15)20-21(17)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
CFGJXWCUUCYTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















